molecular formula C16H21NO2 B13991588 2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 5440-75-5

2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B13991588
CAS No.: 5440-75-5
M. Wt: 259.34 g/mol
InChI Key: XHEHIHZWIAZNFX-UHFFFAOYSA-N
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Description

2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the reaction of isoindole derivatives with octan-2-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the isoindole ring.

    Reduction: Reduced isoindole derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Octyl cyanoacrylate: Known for its use as a tissue adhesive and fast-curing glue.

    1,4-Diazabicyclo[2.2.2]octane: A nucleophilic tertiary amine base used in polymerization and organic synthesis.

Uniqueness

2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its isoindole core and octan-2-yl substituent, which confer distinct chemical and biological properties

Properties

CAS No.

5440-75-5

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-octan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C16H21NO2/c1-3-4-5-6-9-12(2)17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-12H,3-6,9H2,1-2H3

InChI Key

XHEHIHZWIAZNFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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